molecular formula C17H11N3OS B2937703 N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide CAS No. 1004223-16-8

N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide

Cat. No. B2937703
CAS RN: 1004223-16-8
M. Wt: 305.36
InChI Key: XLMGRLIHCHBVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide” is a compound that has been studied for its potential as a cyclin-dependent kinase 4 (CDK4) inhibitor . CDK4 is a protein that plays a key role in cell cycle regulation, and its inhibition can potentially be used in cancer therapy .


Synthesis Analysis

The synthesis of this compound involves the introduction of a thiazole group at the hydrazone part, which has led to a marked enhancement of chemical stability . Various substituted thiazole at the hydrazone moiety and the alkyl group at the C-6 position of thieno[2,3-d]pyrimidine scaffold were introduced .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a thieno[2,3-d]pyrimidin-4-yl hydrazone core . The introduction of a thiazole group at the hydrazone part has led to a marked enhancement of chemical stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of a thiazole group at the hydrazone part, which has led to a marked enhancement of chemical stability . Various substituted thiazole at the hydrazone moiety and the alkyl group at the C-6 position of thieno[2,3-d]pyrimidine scaffold were introduced .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide is its specificity for SHP-2. This specificity makes it a valuable tool for studying the role of SHP-2 in various signaling pathways and cellular processes. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide. One area of research is the development of more potent and selective inhibitors of SHP-2. This could lead to the development of more effective treatments for autoimmune diseases, cancer, and other inflammatory conditions. Another area of research is the study of the role of SHP-2 in various signaling pathways and cellular processes. This could lead to a better understanding of the mechanisms underlying these processes and the development of new therapeutic targets. Finally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.

Synthesis Methods

The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide involves a multistep process that starts with the preparation of the thieno[2,3-d]pyrimidine intermediate. This intermediate is then reacted with 2-naphthoic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in laboratory experiments.

Scientific Research Applications

N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide has been extensively studied for its potential use in treating various diseases. In vitro studies have shown that this compound can inhibit the activation of T cells, which play a critical role in the immune response. This inhibition of T cell activation can lead to a reduction in inflammation and the suppression of autoimmune responses. This compound has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c21-16(13-6-5-11-3-1-2-4-12(11)9-13)20-15-14-7-8-22-17(14)19-10-18-15/h1-10H,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMGRLIHCHBVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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